Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the nitrile oxide technique, which is used to synthesize a prostanoid precursor with a 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole fragment . The reaction conditions typically involve mild temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties . In medicine, it is being explored for its potential use in drug development. Industrially, it can be used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells.
Comparison with Similar Compounds
Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid and 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid . These compounds share a similar isoxazole core but differ in their substituents and overall structure, which can lead to different biological activities and applications.
Properties
IUPAC Name |
ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)8-6-4-3-5-7(6)13-10-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREHWCUVCSENRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2C1CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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